N-(2,3-dihydro-1H-inden-5-yl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(2,3-dihydro-1H-inden-5-yl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H23N5OS2 and its molecular weight is 473.61. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-5-yl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-5-yl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Derivatives
Research in synthetic chemistry has led to the creation of new derivatives involving complex acetamides and thiazolo[4,5-d]pyrimidines. These compounds are synthesized through multi-step processes, demonstrating the chemical flexibility and potential of such molecules for further modification and application in various fields, including pharmaceutical research and material science. For instance, Nguyen et al. (2022) developed new derivatives through a process starting from anthranilic acid, achieving total yields ranging from 29 to 31% (Nguyen, Pham, Tran, & Bui, 2022).
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5OS2/c31-21(28-20-9-8-16-6-3-7-18(16)12-20)14-32-24-22-23(26-15-27-24)29-25(33-22)30-11-10-17-4-1-2-5-19(17)13-30/h1-2,4-5,8-9,12,15H,3,6-7,10-11,13-14H2,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEBSISISCSUMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3SC(=N4)N5CCC6=CC=CC=C6C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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